Cas no 26815-04-3 (4-[2-(piperidin-1-yl)ethoxy]benzaldehyde)
![4-[2-(piperidin-1-yl)ethoxy]benzaldehyde structure](https://ja.kuujia.com/scimg/cas/26815-04-3x500.png)
4-[2-(piperidin-1-yl)ethoxy]benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
- 4-(2-Piperidine-1-ethyloxy)benzaldehyde
- 4-(2-PIPERIDIN-1-YL-ETHOXY) BENZALDEHYDE
- 4-(2-piperidin-1-ylethoxy)benzaldehyde
- 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde
- [4-[2-(1-piperidinyl)ethoxy]-phenyl] methanone
- 4-(2'-piperidinoethoxy)benzaldehyde
- 4-[2-(1-piperidino)ethoxy]benzaldehyde
- 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
- BB_SC-5829
- W-202135
- 4-[2-(1-Piperadinyl)ethoxy]benzaldehyde
- 4-[2-(1-piperdinyl)ethoxy]benzaldehyde
- E82366
- MFCD00800249
- SCHEMBL27593
- 4-(2-Piperidin-1-yl ethoxy)benzaldehyde
- 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde, AldrichCPR
- AS-15550
- [4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
- AKOS000113654
- CS-0198363
- DTXSID60458003
- 26815-04-3
- A818612
- 4-(2-Piperidinoethoxy)benzaldehyde
- WCLJTEXCGGSJJN-UHFFFAOYSA-N
- AT-057/41722562
- STK803284
- BBL012640
-
- MDL: MFCD00800249
- インチ: InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2
- InChIKey: WCLJTEXCGGSJJN-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)CCOC2=CC=C(C=C2)C=O
計算された属性
- 精确分子量: 233.14200
- 同位素质量: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 2.2
じっけんとくせい
- PSA: 29.54000
- LogP: 2.30170
4-[2-(piperidin-1-yl)ethoxy]benzaldehyde Security Information
- Signal Word:Warning
- 危害声明: H319; H412
- Warning Statement: P264; P273; P280; P305+P351+P338; P337+P313; P501
- 储存条件:Store at room temperature
4-[2-(piperidin-1-yl)ethoxy]benzaldehyde 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-[2-(piperidin-1-yl)ethoxy]benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269033-5g |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 98% | 5g |
¥9751 | 2023-04-14 | |
eNovation Chemicals LLC | Y1265236-5g |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 98% | 5g |
$1080 | 2024-06-07 | |
Chemenu | CM179212-5g |
4-(2-(piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 97% | 5g |
$349 | 2024-07-28 | |
TRC | P482473-50mg |
4-(2-Piperidine-1-ethyloxy)benzaldehyde |
26815-04-3 | 50mg |
$ 86.00 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269033-100mg |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 98% | 100mg |
¥756 | 2023-04-14 | |
Aaron | AR007NFN-5g |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 98% | 5g |
$966.00 | 2025-02-12 | |
Ambeed | A282754-250mg |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 98% | 250mg |
$165.0 | 2024-07-28 | |
Ambeed | A282754-5g |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 98% | 5g |
$1095.0 | 2024-07-28 | |
Ambeed | A282754-100mg |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 98% | 100mg |
$99.0 | 2024-07-28 | |
Ambeed | A282754-1g |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |
26815-04-3 | 98% | 1g |
$352.0 | 2024-07-28 |
4-[2-(piperidin-1-yl)ethoxy]benzaldehyde 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
9. Back matter
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
4-[2-(piperidin-1-yl)ethoxy]benzaldehydeに関する追加情報
Comprehensive Analysis of 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS No. 26815-04-3): Properties, Applications, and Industry Trends
4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS 26815-04-3) is a specialized organic compound with a molecular formula of C14H19NO2. This benzaldehyde derivative features a unique piperidine-ethoxy side chain, which enhances its reactivity and solubility in polar solvents. Its structural versatility makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) targeting molecules and G protein-coupled receptor (GPCR) modulators.
Recent studies highlight the growing demand for 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde in drug discovery pipelines, especially for neurodegenerative diseases like Alzheimer's and Parkinson's. Researchers are exploring its potential as a scaffold for acetylcholinesterase inhibitors, a hot topic in neuropharmacology. The compound's electron-rich aromatic ring and flexible linker allow for diverse functionalization, aligning with trends in fragment-based drug design (FBDD).
From a synthetic chemistry perspective, CAS 26815-04-3 exhibits notable stability under ambient conditions, with a melting point range of 85–88°C. Its logP value (~2.1) suggests moderate lipophilicity, making it suitable for blood-brain barrier (BBB) penetration studies—a key focus area in modern medicinal chemistry optimization. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GLP-compliant research.
Industry reports indicate increased patent filings involving 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde derivatives, particularly for allosteric modulator development. This aligns with the pharmaceutical sector's shift toward targeted therapies with reduced side effects. The compound's piperidine moiety is frequently leveraged in bioisostere replacement strategies, addressing common challenges in drug metabolism and pharmacokinetics (DMPK).
Environmental and regulatory aspects of CAS 26815-04-3 comply with major chemical inventories (e.g., REACH, TSCA). Its biodegradability profile and low ecotoxicity make it preferable for green chemistry applications—a trending topic among sustainability-driven manufacturers. Proper handling requires standard organic laboratory precautions, with SDS documentation available through major chemical suppliers.
In material science, this benzaldehyde derivative shows promise in photo-responsive polymers and liquid crystal formulations. Its electron-donating ether linkage enables applications in organic electronics, particularly for hole-transport materials (HTMs) in perovskite solar cells—an area gaining traction in renewable energy research.
For researchers sourcing 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, key considerations include batch-to-batch consistency and residual solvent levels. Reputable suppliers provide GC-FID validated certificates of analysis, ensuring compliance with ICH Q3C guidelines. Storage recommendations typically suggest 2–8°C under inert atmosphere for long-term stability.
Emerging applications in proteolysis-targeting chimeras (PROTACs) have further elevated interest in this compound. Its aldehyde functionality serves as an anchor point for E3 ligase ligands, positioning it as a strategic building block in targeted protein degradation therapeutics—one of the most searched topics in contemporary drug development forums.
Analytical method development for CAS 26815-04-3 often employs reverse-phase HPLC with UV detection at 254 nm. Recent advancements in UPLC-QTOF techniques enable more precise characterization of its degradation products, addressing quality control challenges in GMP manufacturing environments.
The global market for piperidine-containing intermediates like this compound is projected to grow at 6.2% CAGR (2023–2030), driven by expanding biopharmaceutical R&D budgets. Custom synthesis services now offer isotope-labeled versions (e.g., 13C, 2H) to support ADME studies, reflecting the compound's evolving role in translational medicine.
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